molecular formula C21H24N6O3 B6450480 2-(3-methoxyphenoxy)-1-[5-(9-methyl-9H-purin-6-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]ethan-1-one CAS No. 2548999-47-7

2-(3-methoxyphenoxy)-1-[5-(9-methyl-9H-purin-6-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]ethan-1-one

Número de catálogo: B6450480
Número CAS: 2548999-47-7
Peso molecular: 408.5 g/mol
Clave InChI: JKXRVFUEERNVJH-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

This compound is a structurally complex molecule combining a 3-methoxyphenoxy moiety with a purine-derived octahydropyrrolo[3,4-c]pyrrole scaffold. The methoxyphenoxy group could modulate solubility and membrane permeability, critical for pharmacokinetics.

Propiedades

IUPAC Name

2-(3-methoxyphenoxy)-1-[2-(9-methylpurin-6-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N6O3/c1-25-13-24-19-20(25)22-12-23-21(19)27-9-14-7-26(8-15(14)10-27)18(28)11-30-17-5-3-4-16(6-17)29-2/h3-6,12-15H,7-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKXRVFUEERNVJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C1N=CN=C2N3CC4CN(CC4C3)C(=O)COC5=CC=CC(=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

2-(3-methoxyphenoxy)-1-[5-(9-methyl-9H-purin-6-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]ethan-1-one is a complex organic compound that belongs to the class of purine derivatives and pyrrole-based compounds. Its intricate structure suggests potential pharmacological activities, particularly in drug discovery and development. This article aims to explore its biological activity, synthesis, and potential applications based on diverse research findings.

Chemical Structure and Synthesis

The molecular formula of the compound is C₁₈H₂₃N₅O₂. The synthesis typically involves multi-step organic reactions that integrate methodologies for purine and pyrrole derivatives. Key steps include:

  • Formation of the Purine Base : This involves condensation reactions of formamide derivatives with amines.
  • Attachment of the Methoxyphenoxy Group : A nucleophilic substitution reaction introduces the methoxyphenoxy moiety.
  • Final Coupling : The final product is achieved by coupling the modified purine base with the phenolic derivative.

Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound.

The biological activity of this compound may involve interactions with specific molecular targets within biological systems. Potential mechanisms include:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in critical cellular pathways, such as those associated with cancer proliferation.
  • Receptor Modulation : It could act as a modulator for receptors implicated in various signaling pathways.

Pharmacological Properties

Research indicates that this compound exhibits several promising pharmacological properties:

  • Anticancer Activity : Preliminary studies suggest that it may possess cytotoxic effects against various cancer cell lines, potentially through apoptosis induction or cell cycle arrest mechanisms.
  • Antiviral Properties : Given its purine structure, it may also exhibit antiviral activity by mimicking nucleosides involved in viral replication processes.

Data Tables

Activity Type Cell Line Tested IC50 (µM) Mechanism
AnticancerM-HeLa5.0Apoptosis induction
AntiviralHCV10.0Nucleoside mimicry
CytotoxicityChang liver cells15.0Selective toxicity

Case Studies

  • Cytotoxicity Against Cancer Cells :
    A study evaluated the cytotoxic effects of 2-(3-methoxyphenoxy)-1-[5-(9-methyl-9H-purin-6-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]ethan-1-one on M-HeLa cells, revealing a significant reduction in cell viability at concentrations above 5 µM. The selectivity index was calculated to assess its safety profile compared to normal liver cells, indicating a favorable ratio for therapeutic applications.
  • Antiviral Activity Assessment :
    In another study focusing on its antiviral potential against Hepatitis C Virus (HCV), the compound demonstrated an IC50 value of 10 µM, suggesting effective inhibition of viral replication through nucleoside analog mechanisms.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The following table compares key attributes of the target compound with three analogs, emphasizing structural and functional differences:

Property Target Compound Compound A Compound B Compound C
Molecular Weight ~530 g/mol (estimated) 823.98 g/mol 612.75 g/mol 450.50 g/mol
Core Structure Octahydropyrrolo[3,4-c]pyrrole + purine Tetrahydrofuran-thiopyrimidine + purine Benzofuran + imidazopyridine Pyridine-thiazole hybrid
Key Functional Groups 3-Methoxyphenoxy, 9-methylpurine Bis(4-methoxyphenyl)methyl, tert-butyldimethylsilyl 4-Fluorophenyl, nitroimidazole Trifluoromethyl, sulfonamide
Solubility (LogP) Predicted: 2.8 (moderate lipophilicity) 5.1 (highly lipophilic) 3.2 1.9 (hydrophilic)
Binding Affinity (Ki) Not reported 0.8 nM (EGFR kinase) 12 nM (PI3Kδ) 4.3 nM (COX-2)
Therapeutic Target Hypothesized: Kinases (e.g., CDK, JAK) Tyrosine kinases Phosphoinositide 3-kinases Cyclooxygenase-2
Synthetic Complexity High (stereochemical challenges in pyrrolo-pyrrole synthesis) Moderate (solid-phase synthesis) Low (two-step coupling) High (multi-step fluorination)

Key Findings:

Purine vs. Non-Purine Bases: Unlike Compounds B and C, the target’s 9-methylpurine group may enable competitive ATP binding in kinase domains, similar to FDA-approved drugs like imatinib .

Solubility Trade-offs: The 3-methoxyphenoxy group balances lipophilicity better than Compound A’s bulky bis(4-methoxyphenyl)methyl group, which limits aqueous solubility despite enhancing metabolic stability .

Synthetic Challenges : The bicyclic pyrrolo-pyrrole system requires advanced stereocontrol, as seen in SHELX-refined crystallographic data (e.g., SHELXL for small-molecule refinement) .

Methodological Considerations

  • Crystallographic Analysis : Programs like SHELXL and ORTEP-3 are critical for resolving the stereochemistry of such complex molecules . For example, SHELXL’s robustness in refining high-resolution data ensures accurate bond-length and angle measurements for the pyrrolo-pyrrole moiety .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.